2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethan-1-amine
Description
Properties
IUPAC Name |
2,2-difluoro-2-(6-methoxypyridin-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O/c1-13-7-4-2-3-6(12-7)8(9,10)5-11/h2-4H,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGIBWPSNUWIMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(CN)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Decarboxylative Radical Coupling Approach
Method Overview:
This method involves the decarboxylation of difluorinated phenylacetic acids or related carboxylic acids, followed by radical-mediated addition to pyridine derivatives. The process is often metal-free or employs transition-metal catalysis, offering high functional group tolerance and good yields.
- Activation of difluorinated acetic acid derivatives via decarboxylation to generate difluoromethyl radicals.
- Radical attack on pyridine or pyridine-like intermediates bearing suitable leaving groups or reactive sites.
- Intramolecular cyclization or subsequent reduction to yield the target amine.
Research Findings:
A notable example involves the decarboxylative coupling of 2-arylbenzoimidazoles with α,α-difluorophenylacetic acids, producing difluoroarylmethylated heterocycles with yields ranging from 56% to 75%. The radical pathway was confirmed through radical scavenger experiments, indicating a radical mechanism involving decarboxylation and subsequent addition steps (see reference).
Representative Reaction Scheme:
Difluorophenylacetic acid derivative + pyridine derivative → Radical decarboxylation → Difluoromethyl radical attack → Product formation
Data Table 1: Decarboxylative Coupling Conditions
Palladium-Catalyzed Cross-Coupling Strategies
Method Overview:
Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are widely employed to construct the carbon-nitrogen framework of the target compound. This involves coupling of aryl halides with boronic acids or boronate esters bearing the difluoroalkyl moiety.
- Synthesis of 6-methoxypyridin-2-yl halides (e.g., bromides or iodides).
- Coupling with difluoroarylboronic acids or their derivatives.
- Subsequent reduction or amination steps to introduce the amino group at the appropriate position.
Research Findings:
The Suzuki coupling method has been successfully applied in synthesizing similar fluorinated pyridine derivatives, with yields often exceeding 70%. The process benefits from mild conditions and high regioselectivity.
Representative Reaction Scheme:
6-Methoxypyridin-2-yl halide + Difluoroarylboronic acid → Pd-catalyzed coupling → Intermediate → Amination → Target compound
Data Table 2: Palladium-Catalyzed Coupling Conditions
Nucleophilic Substitution and Reductive Amination
Method Overview:
Following the formation of the pyridine core, amino groups are introduced via nucleophilic substitution or reductive amination. For instance, halogenated pyridines can undergo substitution with ammonia or primary amines under basic conditions, or be subjected to reductive amination with suitable aldehydes or ketones.
Research Findings:
Reductive amination using sodium cyanoborohydride or catalytic hydrogenation is effective for installing amino groups at specific positions, with yields typically in the 60–80% range.
Representative Reaction Scheme:
Pyridine halide + ammonia or primary amine → Nucleophilic substitution → Reduction with NaBH₃CN → Amine product
Data Table 3: Amination Conditions
Summary of Preparation Strategy
Chemical Reactions Analysis
2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications or its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The difluoroethyl group and methoxypyridine ring may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Differences
The compound is compared to analogs with variations in substituents, halogenation patterns, or aromatic systems. Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparison
Biological Activity
2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethan-1-amine, with the CAS number 1256826-06-8, is a chemical compound characterized by its unique structure that includes a difluoroethyl group and a methoxypyridine moiety. This compound has garnered attention for its potential biological activities, which could have implications in medicinal chemistry and pharmacology.
The molecular formula of this compound is C₈H₁₀F₂N₂O, with a molecular weight of 188.17 g/mol. Its structural formula can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 2,2-difluoro-2-(6-methoxypyridin-2-yl)ethanamine |
| Molecular Formula | C₈H₁₀F₂N₂O |
| Molecular Weight | 188.17 g/mol |
| SMILES | COC1=CC=CC(=N1)C(CN)(F)F |
| InChI Key | SHGIBWPSNUWIMP-UHFFFAOYSA-N |
The biological activity of this compound is hypothesized to involve its interaction with various molecular targets within biological systems. The difluoroethyl group may enhance the compound's lipophilicity, allowing it to penetrate cell membranes and interact with enzymes or receptors.
Potential Targets
- Enzymatic Interactions : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Binding : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Table 1: Biological Activity of Related Compounds
Case Studies
While direct case studies on this compound are scarce, related research highlights its potential applications:
-
Anti-Fibrotic Activity : Research has shown that compounds with similar structures exhibit significant anti-fibrotic properties by inhibiting collagen production in hepatic cells. This suggests that this compound could be explored for similar therapeutic effects.
"Compounds demonstrated effective inhibition of collagen expression in vitro."
- Cancer Therapeutics : Some pyridine derivatives have shown promise in anti-cancer activities through various mechanisms including apoptosis induction and cell cycle arrest.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,2-difluoro-2-(6-methoxypyridin-2-yl)ethan-1-amine, and how can purity be optimized?
- Methodology : Nucleophilic substitution or fluorination reactions are common. For example, fluorinated pyridine derivatives (e.g., 3,5-difluoro-4-methylpyridin-2-amine) are synthesized via substitution of pentafluoropyridine with sodium azide, followed by methyl group introduction . For the target compound, analogous fluorination of 6-methoxypyridine precursors using difluoromethyl reagents (e.g., DAST or Deoxo-Fluor) may be employed.
- Purification : Column chromatography (e.g., n-pentane:EtOAc gradients) is effective for isolating amine derivatives, as demonstrated for structurally similar compounds .
- Key Data :
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₁ClF₂N₂O (hydrochloride) | |
| CAS No. | 267875-68-3 |
Q. How should researchers characterize this compound to confirm structural integrity?
- Analytical Techniques :
- NMR : ¹⁹F NMR to confirm difluoromethyl group integration; ¹H NMR for methoxy (-OCH₃) and pyridine ring protons.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z for C₈H₁₀F₂N₂O: 200.07).
- X-ray Crystallography : Resolve stereochemistry if chiral centers exist (e.g., amine configuration) .
Q. What safety precautions are critical when handling this compound?
- Hazard Codes : Based on structurally related fluorinated amines, expect hazards such as H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation) .
- Mitigation :
- Use fume hoods (P271) and wear nitrile gloves (P280).
- Avoid exposure to moisture (P233+P410) to prevent decomposition .
Advanced Research Questions
Q. How do electronic effects of the 6-methoxy and difluoromethyl groups influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The electron-donating methoxy group activates the pyridine ring toward electrophilic substitution, while the electron-withdrawing difluoromethyl group may stabilize intermediates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Computational modeling (DFT) can predict charge distribution and regioselectivity .
- Experimental Design : Compare reaction yields with/without methoxy or fluorine substituents using kinetic studies.
Q. What strategies resolve contradictions in spectroscopic data for fluorinated amines?
- Case Study : If ¹⁹F NMR shows unexpected splitting, consider dynamic effects (e.g., rotational barriers) or impurities. Use heteronuclear coupling constant analysis (²JFH) and compare with fluorinated analogs .
- Validation : Cross-validate with LC-MS to rule out byproducts (e.g., dehalogenation or oxidation products) .
Q. Can this compound serve as a precursor for bioactive molecules targeting neurological receptors?
- Biological Relevance : Fluorinated pyridines are explored as kinase inhibitors or GABA analogs. For example, 6-fluoropyridin-3-yl derivatives exhibit binding affinity for glutamate receptors .
- Methodology :
- Functionalize the amine group via reductive amination or acylation.
- Screen derivatives against receptor panels (e.g., GPCRs) using radioligand assays .
Key Research Gaps
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
